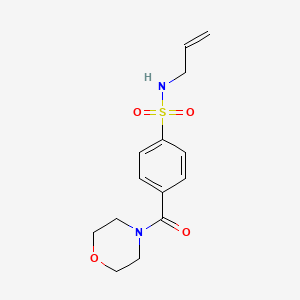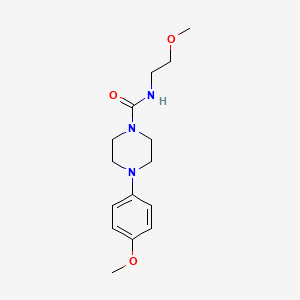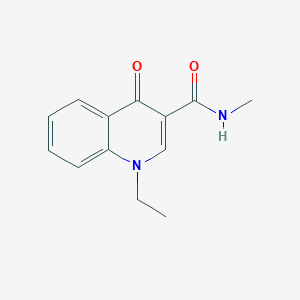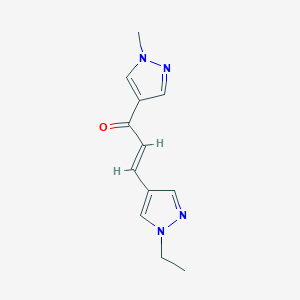![molecular formula C26H22ClN3O5 B4583758 3-(2-氯苄基)-7-环丙基-1-(2-甲氧基苯基)-2,4-二氧代-1,2,3,4-四氢吡啶并[2,3-d]嘧啶-5-甲酸甲酯](/img/structure/B4583758.png)
3-(2-氯苄基)-7-环丙基-1-(2-甲氧基苯基)-2,4-二氧代-1,2,3,4-四氢吡啶并[2,3-d]嘧啶-5-甲酸甲酯
描述
Synthesis Analysis
Synthesizing derivatives of tetrahydropyrido[2,3-d]pyrimidine involves condensation reactions, which have been a subject of research for their antibacterial properties (Cieplik et al., 2008). Another study highlights the synthesis of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate derivatives, showcasing the versatility of this compound's synthesis process (Śladowska et al., 1990).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, has been extensively studied using X-ray crystallography. These studies provide insights into the planarity of the pyrimidine rings and their substituent atoms, crucial for understanding the compound's chemical behavior (Trilleras et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are characterized by their interaction with other chemicals. For instance, its derivatives exhibit antibacterial activity, which can be attributed to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings (Cieplik et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques like X-ray crystallography and spectroscopic methods (Trilleras et al., 2009).
科学研究应用
合成及衍生物形成
对相关嘧啶衍生物的研究突出了合成具有潜在生物活性的新型化合物的创新方法。例如,研究表明通过使维斯纳酮乙酸乙酯或凯林酮乙酸乙酯与氨基酸反应,可以合成新的杂环化合物,从而产生具有显着的抗炎和镇痛特性的产品(Abu‐Hashem 等人,2020 年)。此类研究强调了创建嘧啶衍生物(可能包括目标化合物)以及将其应用于开发药理学剂的方法学进步。
抗病毒和抗菌特性
探索嘧啶衍生物的抗病毒和抗菌特性是一个重要的研究领域。例如,对 5-取代-2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶的研究揭示了对逆转录病毒复制的显着抑制作用,展示了嘧啶衍生物在抗病毒治疗中的潜力(Hocková 等人,2003 年)。另一项关于 1,2,3-芳基-1,2,3,4-四氢嘧啶并[4,5-d]嘧啶衍生物的研究证明了它们的抗菌活性,强调了嘧啶衍生物在解决细菌感染中的作用(Cieplik 等人,2008 年)。
结构和光学研究
嘧啶衍生物的结构和光谱分析也是研究的重点,揭示了它们的物理和化学性质。例如,链功能化吡咯的晶体结构测定(结构复杂的分子,如所讨论的化合物)提供了对分子几何形状和此类化合物的潜在相互作用机制的见解(Silva 等人,2012 年)。此外,对硫代嘧啶衍生物的非线性光学 (NLO) 特性的研究突出了嘧啶衍生物在光电子学和 NLO 器件材料中的潜在应用(Hussain 等人,2020 年)。
属性
IUPAC Name |
methyl 3-[(2-chlorophenyl)methyl]-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O5/c1-34-21-10-6-5-9-20(21)30-23-22(17(25(32)35-2)13-19(28-23)15-11-12-15)24(31)29(26(30)33)14-16-7-3-4-8-18(16)27/h3-10,13,15H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQOMKJDULNCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4CC4)C(=O)OC)C(=O)N(C2=O)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(5-chloro-2-methoxyphenyl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4583692.png)
![ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4583696.png)
![2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4583704.png)


![4-{[(4-morpholinylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4583721.png)

![N-(2-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4583753.png)
![N-{2-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4583773.png)
![2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4583781.png)


